molecular formula C14H13IN2O B2862879 (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one CAS No. 492425-88-4

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one

Cat. No.: B2862879
CAS No.: 492425-88-4
M. Wt: 352.175
InChI Key: MIMMUZOANQZDLE-VMPITWQZSA-N
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Description

The compound (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one (CAS: 492425-88-4) is a chalcone derivative with a molecular formula of C₁₄H₁₃IN₂O and a molecular weight of 352.17 g/mol. It features a conjugated enone system (prop-2-en-1-one) bridging a 4-iodophenyl group and a 1,5-dimethylpyrazole moiety. This compound is commercially available for research purposes (Catalog: BF23178) .

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-10-12(9-16-17(10)2)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMMUZOANQZDLE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 4-iodoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different substituents on the phenyl ring, such as azides or thiocyanates.

Scientific Research Applications

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit enzymes or modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the title compound with structurally analogous chalcone derivatives, focusing on substituent effects, crystallographic data, and physicochemical properties.

Substituent Effects on Molecular Properties

Chalcone derivatives are often modified at the aryl or heteroaryl groups to tune their properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
(E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one 4-Methylphenyl (p-tolyl) C₁₅H₁₆N₂O Methyl group enhances lipophilicity; reduced steric bulk compared to iodine.
(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one 4-Bromophenyl, 4-iodophenyl C₁₅H₁₀BrIO Bromine and iodine substituents increase molecular polarizability; studied for antimicrobial activity.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 2,4-Dichlorophenyl, 4-methoxyphenylpyrazole C₂₅H₁₈Cl₂N₂O₂ Chlorine and methoxy groups influence electronic density and hydrogen bonding.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom in the title compound is electron-withdrawing, reducing electron density on the enone system compared to the methoxy group in analog C₂₅H₁₈Cl₂N₂O₂. This affects reactivity in nucleophilic additions .
  • Steric Effects : The bulky iodine atom in the title compound may hinder π-stacking interactions in crystal structures, unlike the smaller methyl group in the p-tolyl analog .
Crystallographic Comparison

Crystal structures of related compounds reveal trends in packing motifs and hydrogen bonding:

Compound Space Group Unit Cell Volume (ų) Notable Interactions Reference
Title Compound Not explicitly reported (assumed monoclinic) - Likely C–H···O/N interactions due to enone and pyrazole moieties.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one P2₁/c 2238.0 C–H···O and Cl···π interactions stabilize the lattice.
(E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one P1̄ 847.2 Halogen (Br/I) interactions dominate packing.

Key Observations :

  • Halogen Interactions : The title compound’s iodine may participate in I···O/N interactions, similar to Br···O/N interactions in the bromo-iodo analog .
  • Hydrogen Bonding : Methoxy groups in C₂₅H₁₈Cl₂N₂O₂ facilitate C–H···O bonds, whereas the title compound’s dimethylpyrazole may favor C–H···π interactions .
Spectroscopic and Physicochemical Properties
  • NMR Shifts : The iodine atom in the title compound deshields adjacent protons, causing downfield shifts in ¹H NMR compared to the p-tolyl analog .

Biological Activity

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, synthesis, and therapeutic potential, providing a comprehensive overview supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12IN4O\text{C}_{13}\text{H}_{12}\text{I}\text{N}_{4}\text{O}

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the inhibition of key enzymes related to cancer cell metabolism and proliferation.

Table 1: Summary of Anticancer Activity of Related Pyrazole Compounds

Compound NameCancer TypeMechanism of ActionReference
Pyrazole ABreastApoptosis induction
Pyrazole BLungCell cycle arrest
Pyrazole CColonInhibition of kinases

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been studied. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer.

Case Study:
A study evaluating the antioxidant effects of a related pyrazole compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that this compound may also confer protective effects against oxidative damage.

Enzyme Inhibition

The compound has been noted for its potential to inhibit specific enzymes involved in tumor progression. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Table 2: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition PotencyReference
Dihydrofolate Reductase (DHFR)High
Protein KinasesModerate

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the functionalization of the pyrazole ring. Variations in substituents can lead to derivatives with enhanced biological activities.

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